molecular formula C9H6N2O4S2 B2436531 [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid CAS No. 1653-46-9

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid

Cat. No. B2436531
CAS RN: 1653-46-9
M. Wt: 270.28
InChI Key: XRPUEHHQKFLQSG-UHFFFAOYSA-N
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Description

“[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid” is a chemical compound with the IUPAC name 2-((6-nitro-1H-1λ3-benzo[d]thiazol-2-yl)thio)acetic acid . It has a molecular weight of 271.3 .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . In one method, α-keto acids and 2,2’-disulfanediyldianiline are used as substrates, and sodium metabisulfite is used as a catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3,17H,4H2,(H,12,13) . This indicates the presence of a benzothiazole ring with a nitro group at the 6th position and a thioacetic acid group attached to the 2nd position of the benzothiazole ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.3 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Future Directions

Benzothiazole derivatives, including “[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid”, have a high degree of structural diversity and exhibit a wide range of pharmacological properties . This makes them valuable for the investigation of novel therapeutics. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPUEHHQKFLQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid

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